Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy-

Description

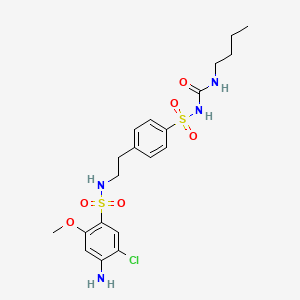

The compound Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- (hereafter referred to as the target compound) is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxybenzene core linked to a sulfonamide group. The structure includes a urea functional group ((butylamino)carbonyl)amino) attached to a phenyl ring via an ethyl spacer.

Properties

CAS No. |

81514-38-7 |

|---|---|

Molecular Formula |

C20H27ClN4O6S2 |

Molecular Weight |

519.0 g/mol |

IUPAC Name |

1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-butylurea |

InChI |

InChI=1S/C20H27ClN4O6S2/c1-3-4-10-23-20(26)25-32(27,28)15-7-5-14(6-8-15)9-11-24-33(29,30)19-12-16(21)17(22)13-18(19)31-2/h5-8,12-13,24H,3-4,9-11,22H2,1-2H3,(H2,23,25,26) |

InChI Key |

QEECIBVDAYISKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Chloro-2-methoxybenzamide Intermediate

According to patent US3965173A, the synthesis begins with 5-chlorosalicylic acid , which is methylated to form methyl 5-chloro-2-methoxybenzoate . This is achieved by:

- Esterification of 5-chlorosalicylic acid in acetone with potassium carbonate.

- Methylation using dimethyl sulfate under reflux conditions.

The methyl ester is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide .

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification & Methylation | 5-chlorosalicylic acid, acetone, K2CO3, dimethyl sulfate, reflux | Methyl 5-chloro-2-methoxybenzoate | 95 |

| Aminolysis | Methyl ester, phenethylamine, benzene, reflux | N-phenethyl-5-chloro-2-methoxybenzamide | 90 |

This intermediate is crucial for subsequent sulfonylation steps.

Chlorosulfonation and Conversion to Sulfonamide

The benzamide intermediate undergoes chlorosulfonation with chlorosulfonic acid at low temperatures (0–45 °C) to introduce the sulfonyl chloride group at the para position relative to the amide.

Subsequently, the sulfonyl chloride is treated with ammonia or an amine to form the corresponding sulfonamide.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, 0–45 °C | N-[2-[4-(chlorosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | Electrophilic substitution |

| Aminolysis | Ammonia or amine | N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | Sulfonamide formation |

This step is critical for installing the sulfonamide functionality essential for biological activity.

Alternative Synthetic Routes and Improvements

Protection/Deprotection Strategies

Earlier methods involved protection of the amino group on 2-phenylethylamine (e.g., acetylation) before chlorosulfonation to prevent side reactions, followed by deprotection after sulfonamide formation. However, these methods are lengthy and yield-limiting (around 27%) due to multiple steps and use of toxic reagents like ethyl chloroformate.

Improved One-Pot or Fewer-Step Processes

Recent improvements focus on:

- Avoiding protection/deprotection by direct chlorosulfonation of the benzamide intermediate.

- Using methyl esters of carboxylic acids to facilitate amidation.

- Employing ammonia directly for sulfonamide formation to reduce steps and environmental impact.

These methods enhance yield, reduce toxic byproducts, and simplify purification.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Esterification & Methylation | 5-chlorosalicylic acid | Acetone, K2CO3, dimethyl sulfate, reflux | Methyl 5-chloro-2-methoxybenzoate | ~95% yield |

| 2 | Aminolysis | Methyl ester | Phenethylamine, benzene, reflux | N-phenethyl-5-chloro-2-methoxybenzamide | ~90% yield |

| 3 | Chlorosulfonation | Benzamide intermediate | Chlorosulfonic acid, 0–45 °C | Sulfonyl chloride intermediate | Controlled temperature critical |

| 4 | Aminolysis | Sulfonyl chloride intermediate | Ammonia or amine | Sulfonamide intermediate | High selectivity |

| 5 | Carbamoylation | Sulfonamide intermediate | Butylamino-carbonyl donor (e.g., butyl isocyanate) | Final compound: Benzenesulfonamide derivative | Mild conditions preferred |

Research Findings and Considerations

- The chlorosulfonation step requires careful temperature control to avoid overreaction or decomposition.

- Use of methyl esters facilitates amidation reactions by improving solubility and reactivity.

- Avoiding protection/deprotection steps significantly improves overall yield and reduces environmental impact.

- The final functionalization with butylamino-carbonyl groups is sensitive and requires optimized conditions to prevent side reactions.

- Purification is typically achieved by crystallization or recrystallization from methanol or suitable solvents.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Therapeutic Potential

Benzenesulfonamide derivatives are primarily recognized for their therapeutic applications, especially in the context of cardiovascular health. Research indicates that certain derivatives can significantly influence perfusion pressure and coronary resistance.

- Cardiovascular Effects : A study demonstrated that the compound 4-(2-aminoethyl)-benzenesulfonamide reduced coronary resistance and perfusion pressure in isolated rat heart models. This suggests a potential role in managing conditions related to blood pressure regulation by interacting with calcium channels .

- Calcium Channel Interaction : Theoretical studies using docking analysis have indicated that benzenesulfonamide derivatives may act as calcium channel inhibitors. This interaction is critical for regulating vascular tone and blood pressure, making these compounds candidates for further research in hypertension treatments .

The biological activity of benzenesulfonamide derivatives extends beyond cardiovascular effects, showcasing their versatility in pharmacology.

- Antimicrobial Properties : Some benzenesulfonamides have been studied for their antimicrobial effects. They inhibit bacterial growth by interfering with folic acid synthesis, a mechanism similar to that of traditional sulfonamide antibiotics .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including carbonic anhydrases (CAs). Studies indicate that chlorinated derivatives exhibit significantly higher affinity towards CA isozymes, suggesting potential applications in treating conditions like glaucoma and edema .

Chemical Synthesis

The synthesis of benzenesulfonamide derivatives involves several methodologies that enhance their chemical properties.

- Synthesis Techniques : Various synthetic routes have been developed to produce these compounds, including nucleophilic ring-opening reactions and modifications of existing sulfanilamide frameworks. These methods allow for the introduction of specific functional groups that can modulate biological activity .

Case Studies

Several case studies highlight the effectiveness and application of benzenesulfonamide derivatives in clinical settings.

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of enzymes such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved can vary depending on the specific structure of the compound and its intended application.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The target compound’s structure is distinguished by its butylamino-carbonyl urea moiety and ethyl-phenyl spacer. Below is a comparative analysis with key analogues:

Bioactivity and Functional Implications

- NLRP3 Inflammasome Inhibition : The urea group in the target compound is critical for binding NLRP3, as seen in analogues with sulfonamide-urea hybrids . Thiourea derivatives (e.g., ) may exhibit stronger binding but poorer solubility due to increased lipophilicity .

- Sulfamoyl vs.

- Carbamate Stability : The carbamate analogue () may offer improved metabolic stability over urea, which is prone to enzymatic hydrolysis .

Physicochemical Properties

Biological Activity

Benzenesulfonamide derivatives, particularly the compound 4-amino-N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-chloro-2-methoxy-, exhibit significant biological activity that has been the subject of various studies. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C20H26N4O8S2

- Molecular Weight : 494.57 g/mol

- CAS Number : 721916-02-5

- The compound features a complex structure characterized by a benzenesulfonamide core with multiple functional groups that contribute to its biological activity.

-

Calcium Channel Interaction :

- Studies have shown that certain benzenesulfonamide derivatives can act as calcium channel inhibitors. For instance, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance in isolated rat heart models, suggesting its potential role in cardiovascular regulation through calcium channel interaction .

- Antidiabetic Properties :

- Inhibition of Carbonic Anhydrases :

Table 1: Summary of Biological Activities

Case Studies

-

Cardiovascular Effects :

- In a controlled study using isolated rat hearts, it was observed that the derivative 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to controls. The study suggested that these changes were due to the compound's interaction with calcium channels, corroborated by docking studies using known calcium channel blockers as comparative tools .

- Antidiabetic Mechanism Exploration :

Q & A

What are the key synthetic strategies for preparing benzenesulfonamide derivatives with complex substituents?

Level: Basic (Synthetic Methodology)

Answer:

The synthesis of benzenesulfonamide derivatives typically involves sequential functionalization of core aromatic rings. For example:

- Sulfonylation: Introduce sulfonyl groups via chlorosulfonic acid (e.g., compound 36 in was synthesized by sulfonylating a benzamide precursor using method A) .

- Amide coupling: Use carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to link amines to carboxylic acids. Compound 35 was synthesized via this method with 37% yield .

- Urea formation: React amines with carbonylating agents (e.g., triphosgene) to install urea linkages. The butylamino-carbonyl-urea moiety in the target compound may require this step.

Critical considerations: Optimize reaction conditions (temperature, solvent) to avoid side reactions, and monitor yields via TLC or HPLC.

How is structural confirmation achieved for such derivatives?

Level: Basic (Analytical Characterization)

Answer:

- NMR spectroscopy: and NMR are critical for verifying substituent positions. For instance, compound 28 () showed distinct methoxy (~3.8 ppm) and chloro-aromatic proton signals .

- Mass spectrometry (MS): High-resolution MS confirms molecular weight. For example, compound 40 () was validated via exact mass matching .

- Elemental analysis: Ensures purity and stoichiometry of heteroatoms (Cl, S).

Tip: Use deuterated solvents (e.g., DMSO-d6) to resolve exchangeable protons (e.g., -NH in urea groups).

What assays are used to evaluate NLRP3 inflammasome inhibition?

Level: Advanced (Biological Evaluation)

Answer:

- In vitro NLRP3 activation models: THP-1 macrophages or primary human monocytes are primed with LPS and stimulated with ATP/nigericin. IL-1β release (ELISA) measures inhibition potency .

- Cellular toxicity: Assess via MTT assay to ensure activity is not due to cytotoxicity.

- Mechanistic studies: Western blotting for caspase-1 cleavage confirms NLRP3 pathway engagement.

Data interpretation: Compare IC values across derivatives (e.g., compound 28 in showed sub-micromolar activity) .

How to resolve discrepancies in bioactivity between structurally similar derivatives?

Level: Advanced (Data Analysis)

Answer:

- Structure-Activity Relationship (SAR) analysis: Systematically vary substituents (e.g., replace butylamino with methylamino) and test activity. highlights how sulfamoylphenyl groups enhance anti-cancer activity .

- Solubility and permeability: Use LogP calculations (e.g., via ACD/Labs) to assess bioavailability. Poor solubility (e.g., compound 35 , 37% yield) may mask true activity .

- Crystallography/molecular docking: Resolve binding modes (e.g., compound T138067 in binds β-tubulin, explaining its anti-cancer mechanism) .

What computational tools aid in SAR optimization?

Level: Advanced (Computational Chemistry)

Answer:

- Molecular docking (AutoDock, Glide): Predict interactions with targets like NLRP3 (PDB: 6NPY) or β-tubulin.

- Pharmacophore modeling: Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor).

- QSAR models: Use descriptors (e.g., Hammett σ for electronic effects) to correlate substituents with activity. For example, electron-withdrawing groups (Cl, -SO) enhance binding in sulfonamides .

Case study: Derivatives in were optimized using amine substituent libraries to balance potency and solubility .

How to design controlled experiments for assessing metabolic stability?

Level: Advanced (Pharmacokinetics)

Answer:

- Liver microsome assays: Incubate compounds with human/rat liver microsomes and quantify parent compound loss via LC-MS.

- CYP450 inhibition screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

- Metabolite identification: Use HR-MS/MS to detect hydroxylation or glucuronidation (common for aryl methoxy groups).

Example: The 2-methoxy group in the target compound may undergo demethylation; introduce deuterium at the methoxy position (e.g., CDO-) to track metabolism .

What are the challenges in scaling up synthesis for in vivo studies?

Level: Advanced (Process Chemistry)

Answer:

- Purification: Replace column chromatography with recrystallization (e.g., compound 30 in was recrystallized from ethanol) .

- Yield optimization: Improve low-yield steps (e.g., compound 35 had 37% yield due to steric hindrance; switch to microwave-assisted synthesis) .

- Toxic reagents: Substitute chlorosulfonic acid (corrosive) with polymer-supported sulfonylating agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.